[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid
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Overview
Description
“[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid” is a chemical compound with the molecular formula C14H9FN2O3S and a molecular weight of 304.2962632 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives have been explored, providing insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Molecular Structure Analysis
The molecular structure of “[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid” consists of a thieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid core with a 4-fluorophenyl group attached .Scientific Research Applications
- Research : Scientists have synthesized derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one (the compound ) and evaluated their antimicrobial activities. These derivatives displayed excellent activity against various microorganisms, except for some strains .
- Research : Certain derivatives of the compound were screened for anti-HIV activity. Notably, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives demonstrated anti-HIV effects .
- Research : Exploration of 4-aminopyrrolo[2,3-d]pyrimidine derivatives revealed promising results. One derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, exhibited potent activity against cancer cells .
Antimicrobial Activity
Anti-HIV Activity
Anticancer Properties
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as macrophage metalloelastase . This enzyme is involved in tissue injury and remodeling and has significant elastolytic activity .
Mode of Action
It’s worth noting that similar compounds have been identified as weak dopamine reuptake inhibitors . This suggests that [7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
The inhibition of dopamine reuptake can affect multiple biochemical pathways, including those involved in mood regulation, reward, and motor control .
Pharmacokinetics
Similar compounds have been found to have a clogp value less than 4 and a molecular weight less than 400, suggesting good bioavailability .
Result of Action
Similar compounds have been found to display in vitro activity against certain strains of bacteria, suggesting potential antimicrobial effects .
properties
IUPAC Name |
2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O3S/c15-9-3-1-8(2-4-9)10-6-21-13-12(10)16-7-17(14(13)20)5-11(18)19/h1-4,6-7H,5H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYQVFIEEYDAKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid |
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